molecular formula C21H24O8S2 B12553725 Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate CAS No. 181186-14-1

Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate

Cat. No.: B12553725
CAS No.: 181186-14-1
M. Wt: 468.5 g/mol
InChI Key: RYPMHLUNWHLJGA-UHFFFAOYSA-N
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Description

Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate is a chemical compound with the molecular formula C20H22O8S2 It is known for its unique structure, which includes two benzenesulfonyl groups attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate typically involves the esterification of propanedioic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Propanedioic acid+2Benzenesulfonyl chlorideDimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate\text{Propanedioic acid} + 2 \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} Propanedioic acid+2Benzenesulfonyl chloride→Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzenesulfonyl compounds.

Scientific Research Applications

Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.

    Dimethyl sulfone: Contains sulfone groups but lacks the benzenesulfonyl moiety.

    Propanedioic acid derivatives: Compounds with similar backbone structures but different functional groups.

Uniqueness

Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate is unique due to the presence of both benzenesulfonyl and propanedioate groups, which confer distinct chemical and biological properties

Properties

CAS No.

181186-14-1

Molecular Formula

C21H24O8S2

Molecular Weight

468.5 g/mol

IUPAC Name

dimethyl 2,2-bis[2-(benzenesulfonyl)ethyl]propanedioate

InChI

InChI=1S/C21H24O8S2/c1-28-19(22)21(20(23)29-2,13-15-30(24,25)17-9-5-3-6-10-17)14-16-31(26,27)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI Key

RYPMHLUNWHLJGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCS(=O)(=O)C1=CC=CC=C1)(CCS(=O)(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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